N,N-Diethyl-3-nitro-benzeneethanamine
Overview
Description
N,N-Diethyl-3-nitro-benzeneethanamine: is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28352 g/mol . It is primarily used as an intermediate in the preparation of Ropinirole derivatives . This compound is not intended for diagnostic or therapeutic use and is mainly utilized for research purposes .
Preparation Methods
The preparation of N,N-Diethyl-3-nitro-benzeneethanamine involves several synthetic routes and reaction conditions. One common method includes the nitration of N,N-Diethyl-benzeneethanamine, followed by purification steps to isolate the desired product . Industrial production methods typically involve large-scale nitration reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diethyl-3-nitro-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in N,N-Diethyl-3-amino-benzeneethanamine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a catalyst, and oxidizing agents such as potassium permanganate (KMnO4) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-3-nitro-benzeneethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: Researchers use this compound to study the effects of nitro and amine groups on biological systems.
Medicine: It serves as a precursor in the development of drugs, particularly Ropinirole derivatives, which are used to treat conditions like Parkinson’s disease.
Industry: This compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-nitro-benzeneethanamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-Diethyl-3-nitro-benzeneethanamine can be compared with other similar compounds, such as:
N,N-Diethyl-3-amino-benzeneethanamine: This compound is formed by the reduction of the nitro group in this compound.
N,N-Diethyl-4-nitro-benzeneethanamine: Similar in structure but with the nitro group in the para position.
N,N-Diethyl-2-nitro-benzeneethanamine: Similar in structure but with the nitro group in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
N,N-diethyl-2-(3-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-13(4-2)9-8-11-6-5-7-12(10-11)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKLRJHSRUNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711691 | |
Record name | N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932405-32-8 | |
Record name | N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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